2-(2,5-Dimethyl-3-thienyl)ethyl carbamimidothioate
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Overview
Description
2-(2,5-Dimethyl-3-thienyl)ethyl carbamimidothioate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(2,5-Dimethyl-3-thienyl)ethyl carbamimidothioate, typically involves the heterocyclization of various substrates. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods often involve the use of sulfur-containing reagents and specific reaction conditions to form the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale reactions using optimized conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-3-thienyl)ethyl carbamimidothioate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-3-thienyl)ethyl carbamimidothioate depends on its specific application. In medicinal chemistry, thiophene derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific compound and its intended use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,5-Dimethyl-3-thienyl)ethyl carbamimidothioate include other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
The uniqueness of this compound lies in its specific structure and potential applications. Its combination of a thiophene ring with a carbamimidothioate group may confer unique properties that make it suitable for specific research or industrial applications.
Properties
CAS No. |
793605-00-2 |
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Molecular Formula |
C9H14N2S2 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)ethyl carbamimidothioate |
InChI |
InChI=1S/C9H14N2S2/c1-6-5-8(7(2)13-6)3-4-12-9(10)11/h5H,3-4H2,1-2H3,(H3,10,11) |
InChI Key |
SRXURTNPBKZUNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)CCSC(=N)N |
Origin of Product |
United States |
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